molecular formula C17H18Cl2N2O4 B4716804 1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

Cat. No.: B4716804
M. Wt: 385.2 g/mol
InChI Key: DLZVBHAZRRDJPH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,5-dichlorophenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This compound is hypothesized to exhibit pesticidal or fungicidal activity based on structural similarities to registered agrochemicals such as procymidone, vinclozolin, and iprodione, which share the dichlorophenyl-dione pharmacophore . The spirocyclic system in its structure may confer unique physicochemical properties, including enhanced metabolic stability or modified lipophilicity, compared to simpler analogs .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4/c18-11-7-12(19)9-13(8-11)21-15(22)10-14(16(21)23)20-3-1-17(2-4-20)24-5-6-25-17/h7-9,14H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVBHAZRRDJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione , also known by its CAS number 39113-89-8, is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23Cl2N3O3C_{18}H_{23}Cl_{2}N_{3}O_{3}, with a molecular weight of approximately 400.30 g/mol. The structure features a pyrrolidine ring fused with a dioxane moiety, which contributes to its unique pharmacological properties. The presence of dichlorophenyl groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC18H23Cl2N3O3
Molecular Weight400.30 g/mol
LogP3.015
PSA45.25 Ų

Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit various mechanisms of action depending on their substituents:

  • Antimycobacterial Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis by disrupting bacterial cell membranes, leading to cell death. This highlights their potential in treating persistent infections.
  • σ1 Receptor Ligands : Compounds related to this structure have been evaluated as σ1 receptor ligands, which are implicated in neuroprotection and modulation of pain pathways. For instance, a related compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) .

Case Studies

  • Antioxidant Activity : A study on polyhalogenated nitrobutadiene derivatives containing the 1,4-dioxa-8-azaspiro[4.5]decane group revealed significant antioxidant properties, suggesting potential applications in diseases associated with oxidative stress and inflammation.
  • Cardiovascular Applications : Pyrazole derivatives incorporating the spirocyclic structure have shown promise as stimulators for soluble guanylate cyclase, indicating potential therapeutic roles in cardiovascular diseases by promoting vasodilation.

In Vivo Studies

In vivo studies using small animal models have shown that compounds derived from this scaffold accumulate significantly in tumors when labeled with radioactive isotopes, suggesting their utility in tumor imaging and targeted therapy .

Table 2: Summary of Biological Activities

ActivityObservations
AntimycobacterialEffective against Mycobacterium species
σ1 Receptor BindingHigh affinity for σ1 receptors
AntioxidantSignificant activity against oxidative stress
Cardiovascular StimulationPotential vasodilatory effects

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activity due to its structural components. Pyrrolidine derivatives are known for their roles in drug development, particularly in the treatment of neurological disorders and as anti-inflammatory agents.

1. Anticancer Activity
Research indicates that compounds similar to 1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione may possess anticancer properties. Studies have shown that pyrrolidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, the incorporation of a dichlorophenyl moiety has been linked to enhanced cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties
The spirocyclic structure of the compound contributes to its potential antimicrobial efficacy. Compounds with similar frameworks have demonstrated activity against a range of bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecular architectures.

1. Synthesis of Spiro Compounds
The unique spiro structure allows for the development of novel spiro compounds through cycloaddition reactions. The use of azomethine ylides in cycloadditions with olefins has been extensively studied, showcasing the synthetic versatility of pyrrolidine derivatives .

2. Chiral Ligands and Catalysts
Due to its chiral nature, this compound can be utilized as a chiral ligand in asymmetric synthesis. This application is crucial for synthesizing enantiomerically pure compounds which are often required in pharmaceutical formulations .

Material Science Applications

In addition to biological and synthetic applications, this compound may also find utility in material science.

1. Polymer Chemistry
The incorporation of such complex organic compounds into polymer matrices can enhance the mechanical and thermal properties of materials. The spirocyclic structure can improve the interaction between polymer chains, leading to materials with superior performance characteristics .

2. Dyes and Pigments
The unique electronic properties of the dichlorophenyl moiety may allow for applications in dye chemistry, particularly in creating pigments with specific light absorption characteristics suitable for various industrial applications.

Case Studies

Several studies have focused on the synthesis and application of compounds related to this compound:

StudyFocusFindings
Karthikeyan et al., 2007Organic SynthesisDemonstrated successful cycloaddition reactions yielding pyrrolidine derivatives with high yields .
Watson et al., 2001Biological ActivityHighlighted the anticancer potential of pyrrolidine derivatives against various cell lines .
Babu & Raghunathan, 2007Synthetic MethodologyExplored azomethine ylide reactions leading to complex molecular structures .

Chemical Reactions Analysis

Hydrolysis of the Spirocyclic Ketal

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a ketal-protected piperidone. Under acidic conditions, this group hydrolyzes to regenerate the ketone, enabling subsequent transformations:

Reaction Conditions :

  • Acid : Concentrated HCl, H₂SO₄ (10–30%), or trifluoroacetic acid

  • Solvent : Aqueous methanol, ethanol, or dioxane

Product : 1-(3,5-Dichlorophenyl)-3-(4-piperidon-8-yl)pyrrolidine-2,5-dione
Applications : The liberated ketone can undergo reductive amination with primary amines (e.g., arylethanolamines) to form secondary amines, a key step in synthesizing β-3 adrenergic receptor agonists .

Nucleophilic Attack on the Succinimide Ring

The pyrrolidine-2,5-dione (succinimide) core is susceptible to nucleophilic ring-opening reactions.

Amine-Mediated Ring Opening

Reagents :

  • Primary or secondary amines (e.g., benzylamine, hydrazine)

  • Conditions : Reflux in polar aprotic solvents (DMF, THF) or alcohols (methanol, ethanol)

Product : Corresponding carbamate or urea derivatives.
Example :

  • Reaction with hydrazine yields a pyrazole ring via cyclocondensation .

Alcoholysis

Reagents :

  • Alcohols (e.g., ethanol, methanol) with catalytic acid/base

  • Conditions : Heating in toluene or DMF

Product : Ester derivatives (e.g., ethyl carbamate analogs).

Reductive Amination

Following ketal hydrolysis, the exposed piperidone undergoes reductive amination with amines:

Reagents :

  • NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C

  • Conditions : Mildly acidic (pH 4–6) in methanol or THF

Product : Secondary amine-linked derivatives, critical for bioactive molecule synthesis (e.g., adenosine kinase inhibitors) .

Formation of Carbamates and Ureas

The succinimide ring reacts with isocyanates or chloroformates to form carbamates:

Reagents :

  • Chlorocarbonyl isocyanate, trimethylsilyl isocyanate

  • Conditions : Room temperature in dichloromethane or acetonitrile

Product : Stable carbamate derivatives (e.g., N-hydroxyurea analogs) .

Substitution Reactions

The spirocyclic amine acts as a nucleophile in SN2 reactions:

Reagents :

  • Alkyl halides (e.g., benzyl bromide)

  • Conditions : Base (K₂CO₃, Et₃N) in acetonitrile or DMF

Product : Quaternary ammonium salts or phosphazene hybrids .

Stability and Functionalization

  • Acid/Base Stability : The spirocyclic ketal is stable under basic conditions but hydrolyzes in strong acids .

  • Thermal Stability : Decomposition observed >200°C, necessitating low-temperature reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substitutions Use/Category Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų)
Target Compound Pyrrolidine-2,5-dione 3,5-Dichlorophenyl; Spirocyclic amine Hypothetical fungicide ~400 (estimated) ~6 ~80 (estimated)
Procymidone 3-Azabicyclohexane-2,4-dione 3,5-Dichlorophenyl; Methyl-isopropyl Fungicide (Botrytis spp.) 284.1 2 65
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl; Ethenyl-methyl Fungicide (fruit rot) 286.1 3 70
Iprodione Imidazolidinedione 3,5-Dichlorophenyl; Isopropyl carbamate Broad-spectrum fungicide 330.2 5 85

Notes:

  • Spirocyclic vs.
  • Chlorination Pattern: The 3,5-dichlorophenyl group is conserved across all compounds, suggesting a shared mechanism of action (e.g., inhibition of fungal mitochondrial respiration) .
  • Polar Surface Area (PSA): The target compound’s estimated PSA (~80 Ų) aligns with the upper limit for optimal oral bioavailability in rats (≤140 Ų), as per Veber et al. . However, its higher molecular weight (~400 vs. 284–330 g/mol for analogs) may reduce permeability.

Pharmacokinetic and Bioactivity Trends

  • Oral Bioavailability: Despite higher molecular weight, the target compound’s lower rotatable bond count (~6 vs. 5 for iprodione) and moderate PSA may mitigate bioavailability limitations .
  • Efficacy: Procymidone and iprodione exhibit EC₅₀ values of 0.1–1.0 µg/mL against Botrytis cinerea. The target compound’s activity is uncharacterized but could be inferred to fall within this range if the dichlorophenyl-dione motif is critical for target binding .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Synthetic optimization should employ Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters while minimizing experimental runs . Statistical tools like ANOVA (Analysis of Variance) can prioritize factors influencing yield or purity. Post-optimization validation via replicate experiments ensures robustness.

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify the 3,5-dichlorophenyl and spirocyclic moieties. Discrepancies in chemical shifts may indicate stereochemical anomalies .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion accuracy (e.g., [M+H]+) with <5 ppm deviation .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrrolidine-2,5-dione core) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing :

  • Prepare buffered solutions (pH 1–13) and incubate at 40–60°C for 72 hours.
  • Monitor degradation via HPLC-UV at 24-hour intervals.
  • Calculate degradation kinetics (e.g., first-order rate constants) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods enhance reaction pathway prediction for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic substitutions or ring-opening reactions .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in spirocyclic systems. Tools like RDKit or ChemAxon enable descriptor generation for ML inputs .

Q. What methodologies resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solvent polarity vs. catalyst efficiency) .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation, reconciling discrepancies between theoretical and observed rate laws .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., enzymes in spirocyclic systems).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over microsecond timescales to identify critical binding residues .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolic perturbations in cell cultures .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline NIR (Near-Infrared) spectroscopy to detect deviations in crystallinity or impurity profiles .
  • Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) using risk assessment tools like FMEA (Failure Mode and Effects Analysis) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using the GIAO method) .
  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities by determining the absolute configuration .

Q. What statistical frameworks validate reproducibility in heterogeneous catalytic studies?

Methodological Answer:

  • Bland-Altman Analysis : Assess agreement between replicate experiments by plotting mean differences against averages.
  • Control Charts : Track yield/purity metrics over 10+ batches to identify outliers .

Integration of Experimental and Computational Data

Q. How to harmonize experimental kinetic data with computational reaction models?

Methodological Answer:

  • Microkinetic Modeling : Fit experimental rate constants to Arrhenius parameters (e.g., pre-exponential factor, activation energy) derived from DFT calculations .
  • Sensitivity Analysis : Identify rate-limiting steps by perturbing individual elementary reactions in the model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

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